6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound is a brominated quinazolin-4-one derivative featuring a 4-phenylpiperazine-substituted butyl chain and a sulfanylidene (thione) group at position 2. Its molecular formula is C₂₂H₂₃BrN₄O₂S, with a molecular weight of approximately 487.4 g/mol (estimated based on analogous structures in ). The sulfanylidene group contributes to stability and hydrogen-bonding capacity, distinguishing it from oxo-substituted quinazolinones .
Properties
CAS No. |
422288-01-5 |
|---|---|
Molecular Formula |
C22H23BrN4O2S |
Molecular Weight |
487.42 |
IUPAC Name |
6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H23BrN4O2S/c23-16-8-9-19-18(15-16)21(29)27(22(30)24-19)10-4-7-20(28)26-13-11-25(12-14-26)17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14H2,(H,24,30) |
InChI Key |
CEMHQPKHFBOQRE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinazoline family, known for a variety of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 471.3 g/mol. Its structure features a quinazoline core substituted with a bromo group and a phenylpiperazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H23BrN4O3 |
| Molecular Weight | 471.3 g/mol |
| CAS Number | 892286-58-7 |
Anticancer Activity
Research has shown that quinazoline derivatives exhibit potent anticancer properties. The mechanism often involves the inhibition of key kinases such as the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors. For instance, compounds similar to 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene have been reported to inhibit EGFR autophosphorylation, which is crucial for tumor growth and survival .
Case Study:
A study by Wissner et al. demonstrated that certain quinazoline derivatives could inhibit EGFR kinase activity with IC50 values in the nanomolar range, indicating their potential as effective anticancer agents .
Antimicrobial Activity
Quinazolines have also been explored for their antimicrobial properties. A review highlighted that various quinazoline derivatives showed significant antibacterial and antifungal activities against multiple strains . The presence of the phenylpiperazine group in 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene may enhance its interaction with microbial targets.
Anti-inflammatory Properties
In addition to anticancer and antimicrobial effects, there is emerging evidence that quinazoline derivatives can act as anti-inflammatory agents. The modulation of inflammatory pathways through inhibition of TNF-alpha production has been documented for several related compounds .
The biological activity of 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene involves:
- Receptor Interaction : Binding to EGFR and other receptors, leading to downstream signaling inhibition.
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Inflammatory Pathways : Inhibiting cytokine production to reduce inflammation.
Research Findings
Recent studies have focused on the synthesis and evaluation of various quinazoline derivatives, including those similar to 6-bromo compounds. These studies typically involve:
- Synthesis : Utilizing methods such as cyclization reactions to produce the desired quinazoline structures.
- Biological Testing : Evaluating cytotoxicity against cancer cell lines and assessing antimicrobial efficacy through standard assays.
Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares key features of the target compound with related molecules:
Functional Group Analysis
- 4-Methoxyphenylpiperazine (): Electron-donating methoxy group may enhance solubility and receptor binding . 2-Pyridinylpiperazine (): Introduces a basic nitrogen, improving water solubility and hydrogen-bonding capacity .
- Sulfanylidene vs.
Bromine Position : Bromine at position 6 is conserved across analogs, suggesting a critical role in steric or electronic interactions, possibly mimicking halogen-bonding patterns seen in DNA adducts like O⁶-[4-oxo-4-(3-pyridyl)butyl]guanine () .
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